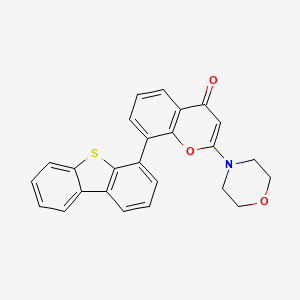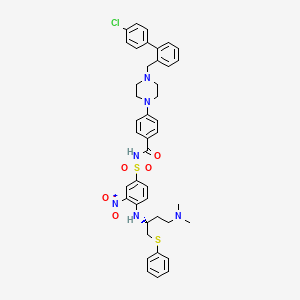
Abt-737
描述
ABT-737 is a small molecule drug that inhibits Bcl-2 and Bcl-xL, two members of the Bcl-2 family of evolutionarily-conserved proteins that share Bcl-2 Homology (BH) domains . It was first developed as a potential cancer chemotherapy and was subsequently identified as a senolytic, a drug that selectively induces cell death in senescent cells .
Synthesis Analysis
ABT-737 was one of the earliest of a series of drugs developed by Abbott Laboratories (now Abbvie) to target this pathway . The development was based on their resolution of the 3D structure of Bcl-xL and studies using high-field solution nuclear magnetic resonance (NMR) that revealed how the BH domains of these proteins interacted with their targets .
Molecular Structure Analysis
The molecular formula of ABT-737 is C42H45ClN6O5S2 and its molecular weight is 813.43 . The 3D structure of Bcl-xL, which ABT-737 targets, was resolved during its development .
Chemical Reactions Analysis
ABT-737 is a BH3 mimetic small-molecule inhibitor that binds with high affinity to Bcl-2 and Bcl-xL . It prevents the sequestration of proapoptotic molecules, shifting the cell survival/apoptosis balance toward apoptosis induction .
Physical And Chemical Properties Analysis
ABT-737 has a molecular weight of 813.43 and a molecular formula of C42H45ClN6O5S2 . It is stable if stored as directed and should be protected from light and heat .
科学研究应用
Treatment of Small Cell Lung Cancer
ABT-737 has shown therapeutic efficacy in the treatment of small cell lung cancer (SCLC). It is a selective inhibitor of BCL-2, a protein that is overexpressed in the majority of SCLC and contributes to both malignant transformation and therapeutic resistance . ABT-737 induced dramatic regressions in tumors derived from some SCLC cell lines .
Combination Therapy for SCLC
The combination of ABT-737 with etoposide, a chemotherapy drug, resulted in significant decreases in tumor growth in primary xenografts. This underscores the clinical potential of ABT-737 in combination therapy .
Targeting Leukemia-Initiating Cells
ABT-737 effectively targets leukemia-initiating cells. It has been used in mouse models of high-risk myelodysplastic syndromes (MDS) and acute myelogenous leukemia (AML) post-MDS, conditions known to be poor prognostic indicators of the human diseases .
Radiosensitizing Effect in Head and Neck Squamous Cell Carcinoma (HNSCC)
ABT-737 has been studied for its radiosensitizing effects in HNSCC. When combined with radiation, ABT-737 induced strong synergistic apoptosis in HNSCC cell lines and delayed tumoral growth in vivo .
Inducing Cancer Cell Senescence
ABT-737 has been found to induce senescence, a state of permanent cell cycle arrest, in cancer cells. This could potentially limit the proliferation of cancer cells and slow down tumor growth .
Potential Role in Overcoming Drug Resistance
Studies have suggested that ABT-737 may play a role in overcoming drug resistance in cancer treatment. For instance, in SCLC, acquired resistance to ABT-737 was associated with decreases in the expression of the primary target Bcl-2, of proapoptotic partners of Bcl-2 (Bax and Bim), and of Bcl-2:Bim heterodimers .
作用机制
Target of Action
ABT-737 is a small molecule drug that primarily targets Bcl-2 and Bcl-xL , two members of the Bcl-2 family of evolutionarily-conserved proteins . These proteins share Bcl-2 Homology (BH) domains and are known for their regulation of apoptosis, a form of programmed cell death . Bcl-2 and Bcl-xL are anti-apoptotic proteins, and their inhibition can lead to the induction of apoptosis .
Mode of Action
ABT-737 acts as a BH3 mimetic , meaning it mimics the action of the BH3-only proteins that normally interact with and inhibit Bcl-2 and Bcl-xL . By binding to these targets, ABT-737 disrupts their function, leading to the activation of the intrinsic apoptotic pathway . This results in the induction of cell death, particularly in cancer cells that overexpress these anti-apoptotic proteins .
Biochemical Pathways
The primary biochemical pathway affected by ABT-737 is the apoptotic pathway . The Bcl-2 family proteins, including Bcl-2 and Bcl-xL, play a crucial role in the regulation of apoptosis at the mitochondrion . By inhibiting these proteins, ABT-737 disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, tipping the balance in favor of apoptosis . This leads to cell death, which can be beneficial in the context of cancer treatment .
Pharmacokinetics
While ABT-737 has shown promising results in vitro and in animal models, one of its limitations is its poor oral bioavailability . This means that when the drug is administered orally, only a small fraction of the dose is able to reach the systemic circulation and exert its therapeutic effects . This has led to the development of navitoclax (ABT-263), an orally-available derivative of ABT-737 with similar activity .
Result of Action
The primary result of ABT-737’s action is the induction of apoptosis in cancer cells. In vitro studies have shown that primary cells from patients with B-cell malignancies are sensitive to ABT-737 . In animal models, ABT-737 has been shown to improve survival, cause tumor regression, and even cure a high percentage of mice . It has also shown efficacy for treating lymphoma and other blood cancers in preclinical studies utilizing patient xenografts .
Action Environment
The efficacy of ABT-737 can be influenced by various environmental factors. For instance, the expression levels of Bcl-2 and Bcl-xL in the tumor cells can affect the drug’s efficacy . Additionally, the presence of other chemotherapeutic drugs can also influence the action of ABT-737. For example, the addition of etoposide to ABT-737 in primary xenografts resulted in significant decreases in tumor growth, highlighting the potential of ABT-737 in combination therapy .
安全和危害
未来方向
ABT-737 has shown significant clinical success in acute myeloid leukemia in combination with standard therapy . As the number and variety of available BH3 mimetics increases, and investigations into applying these novel inhibitors to treat myeloid leukemias continue apace, the need to evaluate where we currently stand in this rapidly expanding field is clear .
属性
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50)/t35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLNQCPCUACXLM-PGUFJCEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45ClN6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042641 | |
| Record name | ABT-737 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
813.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Abt-737 | |
CAS RN |
852808-04-9 | |
| Record name | 4-[4-[(4′-Chloro[1,1′-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852808-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ABT 737 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852808049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-737 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17023 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ABT-737 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5NFR173NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



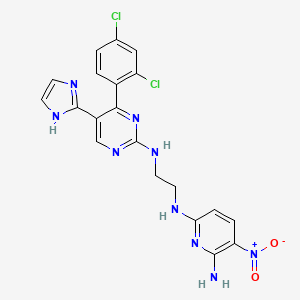
![N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide](/img/structure/B1684118.png)
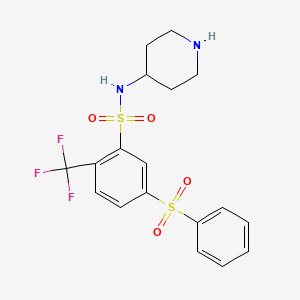
![3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B1684123.png)
![N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide](/img/structure/B1684125.png)

![3-[2,4-Diethyl-5-[(Z)-[2-oxo-5-(phenylsulfamoyl)-1H-indol-3-ylidene]methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1684128.png)
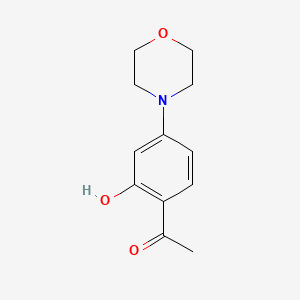
![2-(Morpholin-4-yl)-benzo[h]chromen-4-one](/img/structure/B1684131.png)
![2-((2S,6R)-2,6-Dimethyl-morpholin-4-yl)-pyrimido[2,1-a]isoquinolin-4-one](/img/structure/B1684133.png)
![2-((2-(2-Hydroxyethoxy)ethyl)amino)-4H-benzo[h]chromen-4-one](/img/structure/B1684134.png)
